Tert-butyl 3-amino-11-azatricyclo[6.2.1.0,2,7]undeca-2(7),3,5-triene-11-carboxylate
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Overview
Description
Tert-butyl 3-amino-11-azatricyclo[6210,2,7]undeca-2(7),3,5-triene-11-carboxylate is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-amino-11-azatricyclo[6.2.1.0,2,7]undeca-2(7),3,5-triene-11-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the tricyclic core, introduction of the amino group, and the attachment of the tert-butyl ester group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and scalability. The process would be optimized for cost-effectiveness and environmental sustainability, with considerations for waste management and energy efficiency.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-amino-11-azatricyclo[6.2.1.0,2,7]undeca-2(7),3,5-triene-11-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the tricyclic core or the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions are carefully controlled to achieve the desired transformations with high selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the tricyclic core.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 3-amino-11-azatricyclo[6.2.1.0,2,7]undeca-2(7),3,5-triene-11-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms or as a ligand in receptor binding studies. Its structural features allow for specific interactions with biological targets, making it useful in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of advanced materials with unique properties. Its tricyclic structure imparts stability and rigidity, making it suitable for applications in polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-11-azatricyclo[6.2.1.0,2,7]undeca-2(7),3,5-triene-11-carboxylate involves its interaction with specific molecular targets. The amino group and the tricyclic core play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-amino-11-azatricyclo[6.2.1.0,2,7]undeca-2,4,6-triene-11-carboxylate
- Tert-butyl 6-amino-1,2,3,4-tetrahydro-1,4-epiminonaphthalene-9-carboxylate
Uniqueness
Tert-butyl 3-amino-11-azatricyclo[6.2.1.0,2,7]undeca-2(7),3,5-triene-11-carboxylate is unique due to its specific tricyclic structure and the position of the amino group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
tert-butyl 3-amino-11-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene-11-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-15(2,3)19-14(18)17-11-7-8-12(17)13-9(11)5-4-6-10(13)16/h4-6,11-12H,7-8,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCWJXOVFSLIHPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1C3=C2C=CC=C3N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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